molecular formula C23H20O6 B134386 Dehydrodeguelin CAS No. 3466-23-7

Dehydrodeguelin

Cat. No. B134386
CAS RN: 3466-23-7
M. Wt: 392.4 g/mol
InChI Key: NGQVFILFHVPLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrodeguelin is a naturally occurring compound found in several plants and has been identified as a major active ingredient with potential anti-tumor properties. It is known to interact with various molecular targets and exerts its effects at the nanomolar level, inducing cell apoptosis and inhibiting tumor cell multiplication and malignant transformation . Dehydrodeguelin has been studied for its anti-proliferative properties in various cell types, including colon cancer cells, where it was found to suppress growth by inducing apoptosis and cell cycle arrest .

Synthesis Analysis

The total synthesis of (-)-deguelin has been achieved through an iterative pyran-ring formation strategy, highlighting the complexity of its molecular structure. This synthesis involves anionic addition and palladium-catalyzed arylation steps . Another approach to synthesizing (±)-deguelin involves thermal rearrangement of specific ethers, leading to the formation of dehydrodeguelin . These synthetic strategies are crucial for producing deguelin in quantities sufficient for further research and potential therapeutic use.

Molecular Structure Analysis

Deguelin's molecular structure allows it to interact with proteins involved in the cancer cell signaling pathway. Computational approaches, including in silico studies, docking simulations, and molecular dynamics, have been used to explore the interactions of deguelin and its derivatives with Cyclin D1 and Cyclin E, which are key proteins in cell cycle control . These studies provide insights into the molecular basis of deguelin's anti-cancer effects.

Chemical Reactions Analysis

Deguelin's chemical reactivity is significant in its role as an inhibitor of various biological pathways. It has been shown to suppress NF-κB activation induced by carcinogens, tumor promoters, growth factors, and inflammatory stimuli. This suppression occurs through the inhibition of IκBα kinase activation, leading to a cascade of effects that ultimately down-regulate gene products involved in cell survival, proliferation, and invasion .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of dehydrodeguelin are not detailed in the provided papers, its biological properties suggest it is a lipophilic molecule capable of crossing cell membranes to exert its effects intracellularly. Its interactions with molecular targets and the subsequent biological responses indicate that dehydrodeguelin has a specific affinity for proteins involved in cell cycle regulation and apoptosis pathways .

Scientific Research Applications

Anticancer Properties and Mechanisms

  • Anticancer Activity : Deguelin displays potent anticancer activity against multiple cancer types and exhibits chemopreventive potential. It impedes carcinogenesis by enhancing cell apoptosis and hindering malignant transformation and tumor cell propagation (Varughese et al., 2019).

  • Molecular Interaction Studies : In silico studies reveal that deguelin and its derivatives interact with Cyclin D1 and Cyclin E, key proteins in the cancer cell signaling pathway, suggesting a potential role in inhibiting cancer cell pathways (Lokhande et al., 2019).

  • Inhibition of IGF-1R Signaling : Deguelin inhibits cell viability in breast cancer cells and reduces tumor growth, potentially via inhibition of insulin-like growth factor-1 receptor (IGF-1R) signaling and up-regulation of IGF-binding protein-3 (IGFBP-3) expression (Suh et al., 2013).

  • Multiple Oncogenic Signaling Pathways : Deguelin targets various oncogenic signaling pathways, including MAP kinase, PI3K, Akt, mTOR, NF-κB, MMP-2, MMP-9, and caspases, suggesting a broad spectrum of antineoplastic effects (Tuli et al., 2021).

  • EGFR and c-Met Signaling in Breast Cancer : Deguelin acts on EGFR-PAKT/c-Met p-ERK and NF-κB pathways in breast cancer cells, indicating its potential as a therapeutic agent for triple-negative breast cancers (Mehta et al., 2013).

Other Scientific Applications

  • Rotenoid Isolation and Analysis : Studies have isolated and characterized dehydrodeguelin and related rotenoids from various plants, contributing to the understanding of the chemical composition and potential uses of these compounds (Lu et al., 2007).

  • HCV Replication Suppression : Deguelin suppresses HCV replication in human hepatoma cells, showing promise as a potential therapeutic agent for HCV infection (Liao et al., 2020).

  • Inhibition of NF-κB Signaling : Deguelin inhibits NF-κB signaling, leading to apoptosis in colon cancer cells and inhibition of tumor growth in mice, suggesting its potential as a therapeutic agent for colorectal cancer (Kang et al., 2012).

Safety And Hazards

Handling Dehydrodeguelin requires precautions such as handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQVFILFHVPLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188217
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrodeguelin

CAS RN

3466-23-7
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrodeguelin
Reactant of Route 2
Dehydrodeguelin
Reactant of Route 3
Dehydrodeguelin
Reactant of Route 4
Dehydrodeguelin
Reactant of Route 5
Reactant of Route 5
Dehydrodeguelin
Reactant of Route 6
Dehydrodeguelin

Citations

For This Compound
316
Citations
H Fukami, J Oda, G Sakata… - … and Biological Chemistry, 1961 - academic.oup.com
… deguelin from dehydrodeguelin according to a similar … of dehydrodeguelin (IV) and the subsequent reduction to dl-deguelin (VI). Although the most feasible route to dehydrodeguelin (IV…
Number of citations: 24 academic.oup.com
H Omokawa, K Yamashita - Agricultural and Biological Chemistry, 1974 - Taylor & Francis
… tube at 200C afforded dehydrodeguelin (16) in almost quantitative yield, which was identical with authentic sample in IR, NMR, mp and mixed mp, Dehydrodeguelin (16) was reduced …
Number of citations: 26 www.tandfonline.com
EP Clark - Journal of the American Chemical Society, 1932 - ACS Publications
… Second, hydrolysis of dehydrodeguelin with alcoholic potassium hydroxide yields deguelic acid, C23H24O8, which upon oxidation with potassium permanganate gives risic acid. …
Number of citations: 11 pubs.acs.org
C Gerhäuser, SK Lee, JW Kosmeder, RM Moriarty… - Cancer research, 1997 - AACR
… (7S)-hy droxydeguelin; and 7a,13a-dehydrodeguelin] … and 7a, 13a-dehydrodeguelin. Mean value of IC50 obtained with various lots of synthetic deguelin. We have previously reported …
Number of citations: 112 aacrjournals.org
EP Clark - Journal of the American Chemical Society, 1931 - ACS Publications
… In an analogous manner deguelin is oxidized with potassium ferricyanide to dehydrodeguelin, C23H20O6, 4 … Dehydrodeguelin was catalytically reduced with hydrogen to dihydro- …
Number of citations: 5 pubs.acs.org
MA Lawson, M Kaouadji, AJ Chulia - Tetrahedron Letters, 2008 - Elsevier
Lonchocarpus nicou roots lipophile extract yielded, among isoflavonoids, two coumaronochromones isomers. Spectroscopic analysis assigned the structure of nor-dehydrodeguelin to …
Number of citations: 18 www.sciencedirect.com
CJ Henrich, LK Cartner, JA Wilson… - Journal of natural …, 2015 - ACS Publications
… ichthyotona extract, which yielded the two rotenones deguelin (1) and dehydrodeguelin (2). The … The identities of deguelin and dehydrodeguelin were established by comparing their …
Number of citations: 10 pubs.acs.org
EP Clark, GL Keenan - Journal of the American Chemical Society, 1933 - ACS Publications
… gave mixtures of dehydrodeguelin and dehydrotoxicarol. The … shown to be essentially dehydrodeguelin anddehydrotoxicarol. … yield as is obtained from dehydrodeguelin, proved that at …
Number of citations: 9 pubs.acs.org
RC Moon, JM Pezzuto - academia.edu
… (7S)-hy droxydeguelin; and 7a,13a-dehydrodeguelin] … and 7a, 13a-dehydrodeguelin. Mean value of IC50 obtained with various lots of synthetic deguelin. We have previously reported …
Number of citations: 2 www.academia.edu
F Ngandeu, M Bezabih, D Ngamga, AT Tchinda… - Phytochemistry, 2008 - Elsevier
… methoxy-6a,12a-dehydrodeguelin were isolated from the twigs … ,12a-dehydrodeguelin, 6-hydroxy-6a,12a-dehydrodeguelin, 6-… -dehydrodeguelin and 6-hydroxy-6a,12a-dehydrodeguelin …
Number of citations: 39 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.